molecular formula C14H21N3O2 B6650280 N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide

N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide

Cat. No.: B6650280
M. Wt: 263.34 g/mol
InChI Key: AGPCEPNUHSUZDT-UHFFFAOYSA-N
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Description

N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyridine derivative, and an acetamide group

Properties

IUPAC Name

N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11(18)15-13-4-3-6-17(10-13)9-12-5-7-16(2)14(19)8-12/h5,7-8,13H,3-4,6,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCEPNUHSUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CC2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 1-methyl-2-oxopyridine, can be synthesized through the oxidation of 1-methylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Alkylation of Piperidine: The piperidine ring is alkylated with the pyridine derivative. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of the pyridine derivative.

    Acetylation: The final step involves the acetylation of the alkylated piperidine using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.

    N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Uniqueness

N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group provides a balance between hydrophilicity and lipophilicity, enhancing its ability to interact with various biological targets. Additionally, the presence of the piperidine and pyridine rings contributes to its stability and reactivity, making it a versatile compound for research and industrial applications.

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